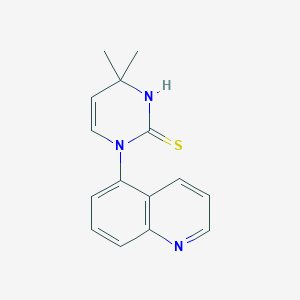

4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol

説明

4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a quinoline moiety at the 1-position and methyl groups at the 4-positions. The thiol (-SH) group at the 2-position enhances its reactivity, particularly in metal coordination and nucleophilic substitution reactions. The quinolin-5-yl substituent likely imparts π-π stacking capabilities and moderate lipophilicity, distinguishing it from simpler aryl-substituted analogs.

特性

IUPAC Name |

6,6-dimethyl-3-quinolin-5-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-15(2)8-10-18(14(19)17-15)13-7-3-6-12-11(13)5-4-9-16-12/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOWQIOSTZQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=CC3=C2C=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,4-dihydropyrimidine-2-thiol with quinoline derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .

化学反応の分析

Types of Reactions

4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thiol derivatives.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinoline or pyrimidine derivatives .

科学的研究の応用

While specific applications of "4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol" are not detailed in the provided search results, the search results do offer information about its properties and related compounds with potential applications.

Basic Information

4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol is a chemical compound with the catalog number 039285 . It has the molecular formula and a molecular weight of 269.37 . The CAS number for this compound is 1142198-76-2 and its MDL number is MFCD12027772 . It is also identified as an irritant .

Potential Applications and Related Research

While the search results do not explicitly detail the applications of "4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol", they do provide insights into the potential applications of related compounds:

- Dihydropyrimidines: Dihydropyrimidines, in general, are important heterocyclic ring systems involved in the synthesis of DNA and RNA .

- Antihypertensive Activity: Research indicates that 1,4-dihydro-5-pyrimidine carboxamides have been investigated as antihypertensive agents, with the activity being influenced by substitutions on the phenyl ring attached to the pyrimidine moiety .

- Antibacterial Activity: Quinazoline and quinazolinone derivatives have demonstrated antibacterial activity against various strains of bacteria .

- Anticancer Activity: Novel thiazole pyrimidine derivatives have been synthesized and evaluated for potential anticancer activity, with some compounds showing antiproliferative effects against various human cancer cell lines .

- Anti-tubercular Action: Thiazole derivatives have demonstrated anti-tubercular action, with specific structural features, such as a chloride ion (Cl)-linked phenyl group, being essential for activity .

- Mercapto-substituted 1,2,4-triazoles: These compounds have shown an important role in chemopreventive and chemotherapeutic effects on cancer .

作用機序

The mechanism of action of 4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s structural analogs differ primarily in the aryl/heteroaryl substituent at the 1-position and additional methyl groups (Table 1). Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dinitroaminophenyl analog exhibits strong metal-chelating properties due to nitro groups, enabling selective Cu(II) determination (detection limit: 0.1 μg/mL) . In contrast, the quinolin-5-yl substituent may favor interactions with biological targets via π-stacking or hydrophobic pockets.

- Solubility and Reactivity : Methyl groups at the 4-positions enhance steric hindrance, reducing aggregation in polar solvents compared to analogs with bulkier substituents (e.g., benzodioxolyl) .

- Thermodynamic Stability: Quinoline’s aromatic system likely increases thermal stability relative to fluorophenyl or benzodioxolyl analogs, though experimental data are lacking.

Spectrophotometric and Analytical Performance

The 2,4-dinitroaminophenyl analog demonstrates superior spectrophotometric sensitivity for Cu(II) (molar absorptivity: 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) compared to simpler thiolated pyrimidines .

Metal Coordination and Extraction

- Cu(II) Specificity: The 2,4-dinitroaminophenyl analog forms a 1:2 (metal:ligand) complex with Cu(II) at pH 5.0–7.0, validated via Job’s plot analysis .

- Cadmium(II) Extraction: A related compound, 1-(2',4'-dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol, achieves Cd(II) recovery efficiencies >95% in biological samples, highlighting the role of nitro groups in enhancing selectivity .

生物活性

4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol (CAS: 1142198-76-2) is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula: C₁₅H₁₅N₃S

- Molecular Weight: 269.37 g/mol

- Structure: The compound features a quinoline moiety linked to a dihydropyrimidine scaffold with a thiol group, which is crucial for its biological activity.

Synthesis

The synthesis of 4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol typically involves multi-step reactions including:

- Formation of Dihydropyrimidine: Utilizing Biginelli-type reactions involving aldehydes and urea.

- Introduction of Quinoline: The quinoline ring is fused through electrophilic aromatic substitution or similar methodologies.

- Thiol Group Addition: The thiol group is introduced via nucleophilic substitution reactions.

Antibacterial Activity

Research has demonstrated that derivatives of 1,4-dihydropyrimidines exhibit significant antibacterial properties. In vitro studies have shown that 4,4-Dimethyl-1-quinolin-5-yl derivatives possess activity against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, with some derivatives showing lower MIC values compared to standard antibiotics .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. Notable findings include:

- Induction of apoptosis in HepG2 hepatoma cells.

- Inhibition of cell proliferation was observed at specific concentrations, highlighting its potential as an anticancer agent.

Molecular docking studies reveal that the compound interacts with bacterial cell wall proteins, forming multiple hydrogen bonds that enhance its binding affinity and antibacterial efficacy . Additionally, SEM studies suggest that the compound disrupts bacterial cell morphology, indicating a bactericidal mechanism.

Study 1: Antibacterial Efficacy

A study conducted on synthesized quinolinyl dihydropyridine derivatives demonstrated their effectiveness against multidrug-resistant bacteria. The results showed that compounds with higher lipophilicity exhibited better penetration into bacterial cells and increased antibacterial activity .

Study 2: Cytotoxic Properties

In another investigation focusing on the cytotoxicity of the compound against cancer cells, it was found that treatment with the compound led to significant apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 4,4-Dimethyl-1-quinolin-5-yl derivatives:

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 4,4-Dimethyl-1-quinolin-5-yl-dihydropyrimidine | High | Moderate | Disruption of cell wall integrity |

| Other Dihydropyrimidine Derivatives | Moderate | High | Apoptosis induction via caspase activation |

Q & A

Basic: What synthetic routes and characterization techniques are recommended for 4,4-Dimethyl-1-quinolin-5-yl-1,4-dihydropyrimidine-2-thiol?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is to react quinoline derivatives with dihydropyrimidine-thiol precursors under basic conditions (e.g., NaOH or KOH) in polar aprotic solvents like DMF or DMSO. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures.

Characterization:

- NMR spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography resolves stereochemistry, as seen in related pyrimidine derivatives .

- FT-IR identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹).

Basic: How is this compound utilized in spectrophotometric determination of metal ions?

Answer:

The compound acts as a chelating agent, forming colored complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Key steps include:

pH Optimization : Adjust to 5.0–7.0 using acetate or phosphate buffers for maximum complex stability .

Wavelength Selection : Measure absorbance at λmax (e.g., 450–480 nm for Cu²⁺ complexes).

Interference Studies : Mask competing ions (e.g., Fe³⁺ with EDTA) .

Example Protocol :

| Parameter | Value for Cu²⁺ Analysis |

|---|---|

| pH | 6.0 |

| λmax | 460 nm |

| Molar Absorptivity | 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Data derived from analogous dihydropyrimidine-thiol ligands . |

Advanced: How to resolve contradictions in complexation efficiency across metal ions?

Answer:

Contradictions arise due to varying ionic radii, oxidation states, and ligand-field effects. Mitigation strategies:

- Selective Masking : Use thiourea to suppress Hg²⁺ interference in Ni²⁺ determination .

- pH-Dependent Studies : Adjust pH to favor selective metal-ligand binding (e.g., Ni²⁺ complexes stabilize at pH 4.5–5.5, while Cu²⁺ requires pH 6.0) .

- Competitive Titration : Compare stability constants (log K) via Job’s method or mole-ratio plots .

Advanced: What experimental parameters optimize liquid-liquid extraction efficiency?

Answer:

Critical factors include:

- Solvent Choice : Chloroform or dichloromethane for high partition coefficients .

- Ligand-to-Metal Ratio : Maintain 2:1 (ligand:metal) to avoid saturation.

- Temperature : Conduct extractions at 25°C to prevent thermal degradation.

Optimization Method :

Use a Box-Behnken design to model interactions between pH, solvent volume, and ligand concentration .

Advanced: How to validate analytical methods using this compound?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥ 0.995 over 0.1–10 µg/mL .

- LOD/LOQ : Calculate via signal-to-noise ratios (e.g., LOD = 0.03 µg/mL for Cu²⁺) .

- Precision : ≤2% RSD for intra-day and inter-day assays.

- Accuracy : 98–102% recovery in spiked biological samples .

Advanced: What methodologies assess biological activity (e.g., antimicrobial)?

Answer:

- In Vitro Assays :

- MIC Testing : Broth dilution against E. coli or S. aureus .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa).

- In Vivo Models : Zebrafish larvae for toxicity screening.

- Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Advanced: How to evaluate compound stability under varying conditions?

Answer:

- Thermal Stability : TGA/DSC analysis (degradation onset >150°C).

- Photostability : Expose to UV light (254 nm) and monitor decomposition via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis .

Advanced: How is computational modeling applied to study this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。